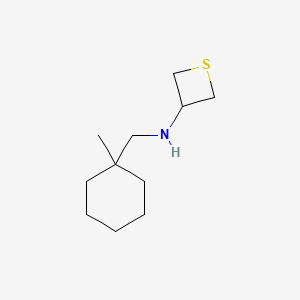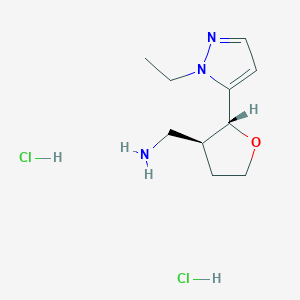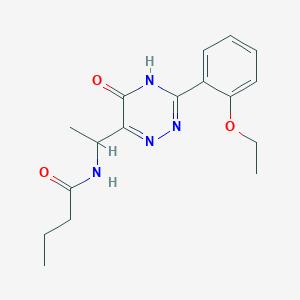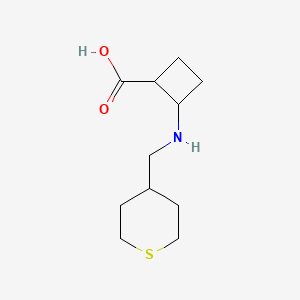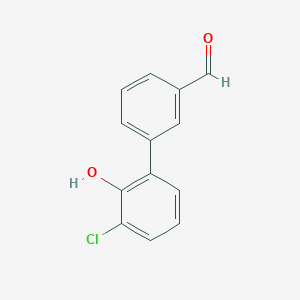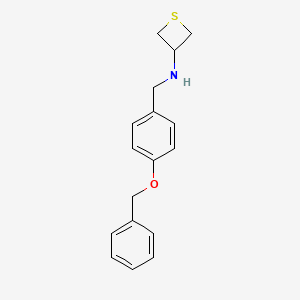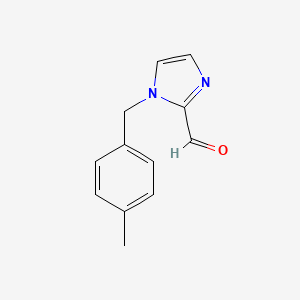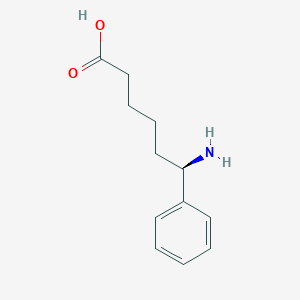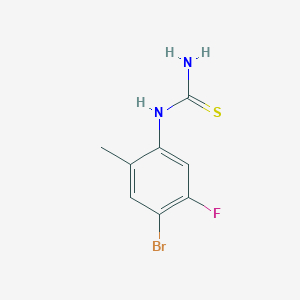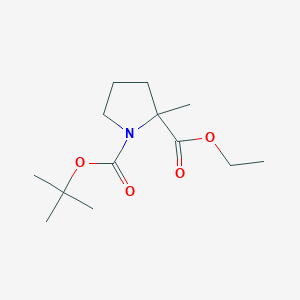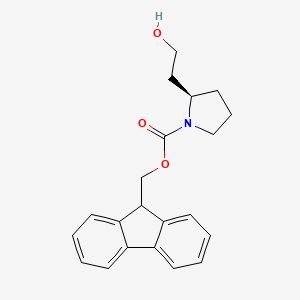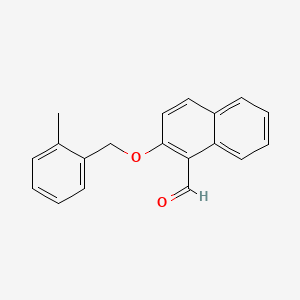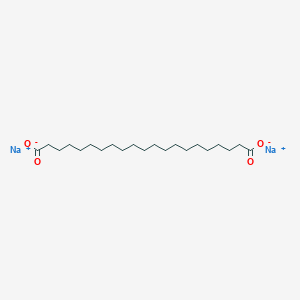
Sodium henicosanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium henicosanedioate is a chemical compound with the molecular formula C21H39NaO4 It is a sodium salt of henicosanedioic acid, a long-chain dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium henicosanedioate can be synthesized through the neutralization of henicosanedioic acid with sodium hydroxide. The reaction typically involves dissolving henicosanedioic acid in a suitable solvent, such as ethanol or water, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous process where henicosanedioic acid is fed into a reactor containing sodium hydroxide. The reaction is carried out under controlled conditions to ensure complete conversion and high yield. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium henicosanedioate can undergo various chemical reactions, including:
Neutralization: Reacts with acids to form henicosanedioic acid and the corresponding sodium salt.
Substitution: Can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Oxidation and Reduction: Although less common, it can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol, methanol.
Major Products Formed:
Neutralization: Henicosanedioic acid.
Substitution: Various substituted henicosanedioates depending on the reacting cation.
Scientific Research Applications
Sodium henicosanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium henicosanedioate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the nature of the target. The sodium ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Sodium stearate: Another sodium salt of a long-chain fatty acid, commonly used in soaps and detergents.
Sodium palmitate: Similar in structure and used in various industrial applications.
Uniqueness: Sodium henicosanedioate is unique due to its longer carbon chain compared to other similar compounds. This gives it distinct physical and chemical properties, such as higher melting point and different solubility characteristics, making it suitable for specific applications where other compounds may not be effective.
Properties
Molecular Formula |
C21H38Na2O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
disodium;henicosanedioate |
InChI |
InChI=1S/C21H40O4.2Na/c22-20(23)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(24)25;;/h1-19H2,(H,22,23)(H,24,25);;/q;2*+1/p-2 |
InChI Key |
JFZDSEQDZDNTRG-UHFFFAOYSA-L |
Canonical SMILES |
C(CCCCCCCCCC(=O)[O-])CCCCCCCCCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dibromo-6-fluorobenzo[d]thiazole](/img/structure/B12987009.png)
![tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12987015.png)
